2-(Oxan-3-yl)-2-oxoaceticacid
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Overview
Description
2-(Oxan-3-yl)-2-oxoacetic acid is a chemical compound with the molecular formula C7H10O4. It is also known as tetrahydro-2H-pyran-3-ylacetic acid. This compound is characterized by the presence of an oxan ring (a six-membered ring containing one oxygen atom) attached to an acetic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-3-yl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of tetrahydro-2H-pyran-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(Oxan-3-yl)-2-oxoacetic acid may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, and the reaction conditions are carefully controlled to optimize the production process. The final product is then purified using techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The oxan ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted oxan derivatives.
Scientific Research Applications
2-(Oxan-3-yl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxan-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with enzymes, influencing their activity. Additionally, the oxan ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Oxan-3-yl)acetic acid: Similar structure but lacks the oxo group.
2-(Oxan-3-yl)ethanamine: Contains an amine group instead of the oxo group.
2-(Oxan-3-yl)acetonitrile: Contains a nitrile group instead of the oxo group.
Uniqueness
2-(Oxan-3-yl)-2-oxoacetic acid is unique due to the presence of both the oxan ring and the oxo group. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C7H10O4 |
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Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-(oxan-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C7H10O4/c8-6(7(9)10)5-2-1-3-11-4-5/h5H,1-4H2,(H,9,10) |
InChI Key |
UVDSYPDATNWOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(=O)C(=O)O |
Origin of Product |
United States |
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